alpha-Oxo-benzeneethanethioyl chloride
Description
Structure
2D Structure
Properties
CAS No. |
58861-73-7 |
|---|---|
Molecular Formula |
C8H5ClOS |
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-oxo-2-phenylethanethioyl chloride |
InChI |
InChI=1S/C8H5ClOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
YKIZGRORXWMRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of alpha-oxo-benzeneethanethioyl chloride typically involves multi-step organic transformations including:
- Introduction of the alpha-oxo (keto) group adjacent to the benzene ring
- Installation of the ethanethioyl chloride moiety (thioacyl chloride group)
- Control of reaction conditions to preserve functional group integrity and optimize yield
The compound can be viewed as a thioacyl chloride derivative of phenylglyoxylic acid (benzoylformic acid), where the carboxylic acid is converted to the corresponding thioacyl chloride.
Preparation of Alpha-Keto Acid Precursors
A fundamental precursor to this compound is the corresponding alpha-keto acid, phenylglyoxylic acid (benzoylformic acid). Preparation methods for alpha-keto acids are well-documented and involve:
- Alkylation of malonate esters to introduce the benzyl moiety
- Oximation of the alkylated malonate to form an alpha-ketoxime ester intermediate
- Carbonylation and removal of the oxime group to yield the alpha-keto ester or acid
A representative method for alpha-keto ester preparation is outlined in patent CN103382152A, which describes a three-step process starting from malonic esters:
| Step | Reaction Type | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Malonic ester + alkyl halide (e.g., chloroparaffin) with bases like sodium methylate in solvents like DMF | Alpha-alkyl malonate ester | ~90 |
| 2 | Oximation | Alpha-alkyl malonate + nitroso compound (e.g., ethyl nitrite) in alcohol solvent with sodium ethylate | Alpha-ketoxime ester | ~85 |
| 3 | Carbonylation (Hydrolysis) | Alpha-ketoxime ester + acid catalyst (HCl, H2SO4) with formaldehyde or acetone, reflux | Alpha-keto ester or acid | ~80 |
This method benefits from mild conditions, good yields, and uses readily available reagents.
Conversion of Alpha-Keto Acid to this compound
The key step to obtain the thioacyl chloride involves transforming the alpha-keto acid or ester into the corresponding thioacyl chloride. This typically requires:
- Conversion of the carboxylic acid group to an acid chloride derivative using reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2
- Introduction of sulfur functionality to replace the oxygen in the acyl chloride, forming the thioacyl chloride
A plausible route is:
Formation of the acid chloride: React phenylglyoxylic acid with thionyl chloride under reflux to give phenylglyoxyl chloride (alpha-oxo-benzeneacetyl chloride).
Thionation to thioacyl chloride: Treat the acid chloride with phosphorus pentasulfide (P4S10) or Lawesson’s reagent to convert the carbonyl oxygen adjacent to the acyl chloride into a thiocarbonyl group, yielding this compound.
This approach is consistent with standard synthetic transformations of carboxylic acids to thioacyl chlorides and has been documented in heterocyclic and acyl chloride chemistry literature.
Alternative Synthetic Routes and Considerations
Direct Friedel-Crafts Acylation: In some cases, direct acylation of benzene derivatives with alpha-oxo acid chlorides can be used to introduce the alpha-keto functionality, followed by thionation.
Metalation-Glyoxylation: Metalation of aromatic rings followed by reaction with glyoxylic acid derivatives can yield alpha-keto esters, which can be further converted.
Heterocyclization and Functional Group Transformations: The alpha-keto group is highly electrophilic and can undergo selective reactions such as oxime formation, reduction, or nucleophilic addition, which may be leveraged to prepare or modify the target compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Comments | Yield Range (%) |
|---|---|---|---|
| Alkylation of malonate esters | Malonate ester + alkyl halide + base (NaOMe) | Introduces benzyl group | 85-91 |
| Oximation to alpha-ketoxime ester | Nitroso compound (e.g., ethyl nitrite) + base | Converts malonate to oxime intermediate | 80-86 |
| Carbonylation to alpha-keto ester | Acid catalyst + formaldehyde or acetone | Removes hydroxylamine, forms keto ester | 80-83 |
| Acid chloride formation | Thionyl chloride (SOCl2) reflux | Converts acid to acid chloride | 70-90 (typical) |
| Thionation to thioacyl chloride | P4S10 or Lawesson’s reagent | Converts acyl chloride to thioacyl chloride | 60-85 |
Research and Industrial Relevance
The preparation methods described are scalable and suitable for industrial production, given the use of inexpensive and readily available starting materials and reagents. The mild reaction conditions and good yields make these routes practical for synthesizing this compound, which is valuable as a chemical intermediate in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: Alpha-Oxo-benzeneethanethioyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Oxo-benzeneethanethioyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which alpha-Oxo-benzeneethanethioyl chloride exerts its effects involves its high reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical modifications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzeneethanehydrazonoyl chloride, alpha-oxo- (9CI)
- CAS Number : 277298-58-5
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 182.61 g/mol
- Structure: Features a benzene ring linked to an ethanehydrazonoyl chloride moiety with an alpha-oxo group .
Key Characteristics: This compound belongs to the class of hydrazonoyl chlorides, characterized by the presence of a reactive N–Cl bond and a ketone group. Such structural motifs are pivotal in organic synthesis, particularly in heterocyclic chemistry and as intermediates in the preparation of pharmaceuticals or agrochemicals.
Comparison with Structurally Similar Compounds
Benzoyl Chloride (C₇H₅ClO)
Structural Differences :
- Benzoyl chloride lacks the hydrazonoyl and thio groups present in alpha-oxo-benzeneethanethioyl chloride. Instead, it consists of a benzene ring directly attached to a carbonyl chloride group.
- Reactivity: Benzoyl chloride undergoes nucleophilic acyl substitution (e.g., with amines or alcohols) to form amides or esters. In contrast, the hydrazonoyl chloride group in the target compound may participate in cycloaddition or coupling reactions due to its N–Cl bond and ketone functionality .
N,4-Dihydroxy-alpha-oxo-Benzeneethanimidoyl Chloride (C₈H₇ClN₂O₃)
Structural Differences :
- This compound shares the benzene and alpha-oxo groups with the target compound but incorporates additional hydroxy groups at the N and 4-positions.
- Reactivity : The hydroxy groups enhance polarity and may facilitate hydrogen bonding, altering solubility and reactivity in aqueous environments. The N–Cl bond remains reactive but may be stabilized by intramolecular hydrogen bonds .
Ethyl Chlorooxoacetate (C₄H₅ClO₃)
Structural Differences :
- Ethyl chlorooxoacetate is an ester with a chlorooxoacetate group, contrasting with the hydrazonoyl chloride and aromatic system in the target compound.
- Reactivity: The ester group in chlorooxoacetate undergoes hydrolysis or transesterification, while the alpha-oxo group in hydrazonoyl chlorides enables condensation reactions (e.g., with amines to form hydrazones) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended methods for synthesizing alpha-Oxo-benzeneethanethioyl chloride with high purity?
Methodological Answer:
- Synthetic Routes : Use Schlenk line techniques under inert atmospheres (argon/nitrogen) to prevent hydrolysis. Common precursors include benzeneacetic acid derivatives, with thionyl chloride (SOCl₂) as a thioylating agent.
- Purification : Vacuum distillation (boiling point ~150–160°C at reduced pressure) or recrystallization from anhydrous solvents (e.g., dry dichloromethane).
- Characterization : Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR (absence of solvent/water peaks), FTIR (C=O stretch ~1700 cm⁻¹; S-Cl stretch ~500 cm⁻¹), and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H NMR detects aromatic protons (δ 7.3–8.1 ppm) and keto group protons (δ 9–10 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~190 ppm) and thiocarbonyl (C=S, ~220 ppm) groups.
- FTIR : Identify C=O (1700 cm⁻¹), C=S (1250 cm⁻¹), and S-Cl (500 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 186.5).
Q. How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions : Store in amber glass vials under inert gas (argon) at –20°C. Avoid moisture and light exposure.
- Handling : Use anhydrous solvents and gloveboxes for transfers. Monitor degradation via periodic NMR analysis (e.g., appearance of hydrolysis byproducts like benzeneacetic acid).
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical experimental design?
Methodological Answer:
-
Design of Experiments (DoE) : Apply response surface methodology (RSM) via software like Design Expert to model variables (temperature, stoichiometry, reaction time). For example, a central composite design (CCD) optimizes yield and minimizes side reactions (e.g., over-chlorination) .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
-
Output Metrics : Track yield (%) and purity (HPLC/GC-MS). Validate models with ANOVA (p < 0.05) and residual plots.
Q. How to resolve contradictions in stability data under varying conditions (e.g., solvent polarity, temperature)?
Methodological Answer:
- Controlled Replication : Repeat experiments with standardized conditions (e.g., solvent batch, humidity control). Use differential scanning calorimetry (DSC) to quantify thermal stability.
- Multi-Analyte Correlation : Cross-validate data using HPLC (quantitative) and NMR (qualitative). Address outliers via Grubbs’ test (α = 0.05) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational approaches model the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for reaction pathways (e.g., nucleophilic attack at C=O vs. C=S). Use Gaussian 16 with B3LYP/6-31G(d) basis set.
- Transition State Analysis : Locate saddle points using intrinsic reaction coordinate (IRC) calculations. Compare with experimental kinetic data (e.g., Arrhenius plots).
Literature Review and Data Analysis
Q. What strategies ensure comprehensive literature reviews on this compound?
Methodological Answer:
Q. How to address gaps in mechanistic studies of this compound in cross-coupling reactions?
Methodological Answer:
- Isotopic Labeling : Use <sup>18</sup>O or <sup>34</sup>S isotopes to trace reaction pathways (e.g., isotope effect studies).
- In Situ Spectroscopy : Employ ReactIR or Raman spectroscopy to monitor intermediates (e.g., thioacyl radicals).
Table 1: Key Characterization Techniques and Applications
| Technique | Application | Critical Parameters |
|---|---|---|
| <sup>1</sup>H NMR | Confirm aromatic and keto protons | Solvent: CDCl₃; Reference: TMS (0 ppm) |
| FTIR | Detect functional groups (C=O, S-Cl) | ATR mode; Resolution: 4 cm⁻¹ |
| X-ray Crystallography | Resolve molecular geometry | Cryogenic conditions (100 K) |
| HRMS | Validate molecular formula | ESI⁺ mode; Resolution: <5 ppm error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



